molecular formula C6H15N B14665218 N-ethyl-N-methylpropan-2-amine CAS No. 39198-07-7

N-ethyl-N-methylpropan-2-amine

Cat. No.: B14665218
CAS No.: 39198-07-7
M. Wt: 101.19 g/mol
InChI Key: UTLDDSNRFHWERZ-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-N-isopropylamine: is a tertiary amine with the molecular formula C₆H₁₅N. It is characterized by the presence of three alkyl groups attached to the nitrogen atom: an ethyl group, a methyl group, and an isopropyl group. This compound is used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Secondary Amines: One common method to synthesize N-ethyl-N-methyl-N-isopropylamine involves the alkylation of secondary amines. For instance, N-methyl-N-isopropylamine can be alkylated with ethyl halides under basic conditions to yield the desired compound.

    Reductive Amination: Another method involves the reductive amination of ketones or aldehydes with primary or secondary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-ethyl-N-methyl-N-isopropylamine can undergo oxidation reactions to form corresponding N-oxides.

    Substitution: It can participate in nucleophilic substitution reactions where the nitrogen atom acts as a nucleophile.

    Acylation: The compound can be acylated to form amides when reacted with acyl chlorides or anhydrides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Substitution: Alkyl halides or sulfonates under basic conditions.

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: N-oxides.

    Substitution: Alkylated amines.

    Acylation: Amides.

Scientific Research Applications

Chemistry:

    Catalysis: N-ethyl-N-methyl-N-isopropylamine is used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Biochemical Research: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Industry:

    Polymer Production: It is utilized in the production of polymers and resins, where it acts as a curing agent or catalyst.

    Surfactants: The compound is used in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

Molecular Targets and Pathways: N-ethyl-N-methyl-N-isopropylamine exerts its effects primarily through interactions with nucleophilic sites in chemical reactions. The nitrogen atom, with its lone pair of electrons, can form bonds with electrophiles, facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

    N,N-Dimethylisopropylamine: Similar structure but with two methyl groups instead of an ethyl and a methyl group.

    N-Ethyl-N-methylcyclohexylamine: Contains a cyclohexyl group instead of an isopropyl group.

    N-Isopropylcyclohexylamine: Contains a cyclohexyl group instead of an ethyl and a methyl group.

Uniqueness: N-ethyl-N-methyl-N-isopropylamine is unique due to the combination of its three distinct alkyl groups, which confer specific steric and electronic properties. This makes it particularly useful in selective catalytic processes and as an intermediate in complex organic syntheses.

Properties

CAS No.

39198-07-7

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

IUPAC Name

N-ethyl-N-methylpropan-2-amine

InChI

InChI=1S/C6H15N/c1-5-7(4)6(2)3/h6H,5H2,1-4H3

InChI Key

UTLDDSNRFHWERZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(C)C

Origin of Product

United States

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